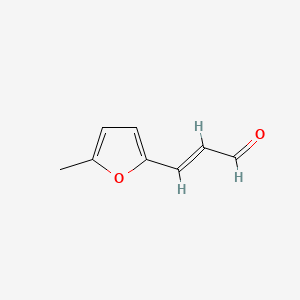

3-(5-Methylfuran-2-yl)acrylaldehyde

描述

Significance of the Furan (B31954) Ring System in Organic Synthesis and Biomass Valorization

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. researchgate.net This structural motif is a cornerstone in organic chemistry for several reasons. Furan and its derivatives are present in numerous natural products and serve as versatile building blocks for synthesizing a wide range of molecules, including pharmaceuticals, agrochemicals, and advanced polymers. mdpi.com

A critical aspect of the furan ring's significance is its connection to biomass valorization. Abundant and renewable biomass, such as lignocellulose, can be chemically converted into platform chemicals. Notably, the dehydration of C6 sugars (hexoses) from cellulose (B213188) yields 5-hydroxymethylfurfural (B1680220) (HMF), while C5 sugars (pentoses) from hemicellulose can produce furfural (B47365). nih.govekb.eg These furanic aldehydes are considered key intermediates for a sustainable chemical industry, providing a renewable alternative to petroleum-based feedstocks for producing fuels, plastics, and fine chemicals. ekb.eg The compound 5-methylfurfural (B50972), a direct precursor to 3-(5-Methylfuran-2-yl)acrylaldehyde (B1354184), can be synthesized from biomass-derived carbohydrates or through the hydrogenolysis of HMF. wikipedia.org

The aromaticity of the furan ring allows it to undergo various substitution reactions, while its diene character enables it to participate in cycloaddition reactions like the Diels-Alder reaction, providing access to complex polycyclic systems. researchgate.netmdpi.com This reactivity makes furan derivatives highly valuable intermediates in synthetic chemistry. mdpi.com

Overview of α,β-Unsaturated Aldehyde Functionalities in Chemical Reactivity

The α,β-unsaturated aldehyde is a highly reactive functional group characterized by a carbon-carbon double bond conjugated to an aldehyde. This arrangement of alternating double and single bonds results in a delocalized π-electron system that dictates the molecule's reactivity. acs.org These compounds serve as important intermediates and building blocks in organic synthesis, finding use in the production of pharmaceuticals, fragrances, and industrial chemicals. masterorganicchemistry.com

The reactivity of α,β-unsaturated aldehydes is defined by two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows them to undergo two main types of nucleophilic addition:

1,2-Addition (Direct Addition): Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to attack the electrophilic carbonyl carbon directly.

1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles, such as amines, thiols, and enolates, preferentially attack the β-carbon, a reaction known as the Michael addition. rsc.org

Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, while the carbon-carbon double bond can undergo hydrogenation or participate in various cycloaddition and polymerization reactions. This rich and varied reactivity makes α,β-unsaturated aldehydes exceptionally useful synthons for constructing complex organic molecules. masterorganicchemistry.comrsc.org

Contextualization of this compound as a Research Target in Heterocyclic Chemistry

The compound this compound emerges as a logical research target stemming from the extensive work on biomass-derived furanics. Its synthesis is most readily envisioned through a base-catalyzed aldol (B89426) condensation reaction between 5-methylfurfural (derived from biomass) and acetaldehyde (B116499). masterorganicchemistry.com This type of condensation is a well-established method for forming carbon-carbon bonds and is widely used to upgrade smaller biomass-derived molecules into larger, more valuable compounds, such as fuel precursors. acs.orgrsc.org

As a research target, this compound is a molecule of interest due to its combination of a stable, bio-derived furan core and a reactive α,β-unsaturated aldehyde system. This structure positions it as a versatile intermediate for further chemical elaboration. Potential research directions include its use as a monomer in polymerization reactions to create novel furan-based plastics or resins, or as a precursor in the synthesis of fine chemicals and pharmaceuticals. The conjugated system is a chromophore, suggesting potential applications in dyes or functional materials. Its structure is analogous to other furan-based acroleins that are investigated for various biological activities. nih.gov

The study of this compound and its reactions contributes to the broader goal of developing sustainable chemical pathways that transform renewable resources into functional, high-value products.

Detailed Research Findings

While dedicated research articles on this compound are not widespread, its properties and synthesis can be understood through data on its precursor and analogous chemical reactions.

Precursor Data: 5-Methylfurfural

The direct precursor, 5-methylfurfural, is a well-characterized compound. Its properties provide a baseline for understanding its derivatives.

Table 1: Physicochemical Properties of 5-Methylfurfural

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 5-Methylfuran-2-carbaldehyde | wikipedia.orgnih.gov |

| CAS Number | 620-02-0 | wikipedia.org |

| Molecular Formula | C₆H₆O₂ | wikipedia.orgnih.gov |

| Molar Mass | 110.11 g/mol | wikipedia.orgnih.gov |

| Appearance | Colorless liquid | nih.gov |

| Boiling Point | 187 °C (at 760 mmHg) | wikipedia.org |

| Density | ~1.10 g/mL (at 20 °C) | wikipedia.org |

| Solubility in Water | 3.3 g/100mL | wikipedia.org |

This table is interactive and allows for sorting.

Synthesis Pathway: Aldol Condensation

The primary route to this compound is the aldol condensation. Research on similar reactions, such as the condensation of 5-hydroxymethylfurfural (HMF) with acetone, provides insight into typical reaction conditions.

Table 2: Example Conditions for Analogous Aldol Condensations

| Furan Aldehyde | Condensation Partner | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural | Acetone | CO₂ (as catalyst) | None | 200 °C | >95% | rsc.org |

| 5-Hydroxymethylfurfural | Acetone | Al₀.₆₆-DTP@ZIF-8 | Acetone | Not specified | 99% (conversion) | acs.org |

This table is interactive and allows for sorting. Yields and conditions are specific to the cited reaction and may not be directly transferable.

These examples show that both acidic and basic catalysts, including novel materials like metal-organic frameworks (MOFs) and even CO₂, can effectively promote the condensation of furanic aldehydes. acs.orgrsc.orgmdpi.com This suggests a high degree of flexibility in designing a synthetic route to this compound.

属性

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYLGSWUPMPWLD-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015370 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet spicy aroma | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.998-1.004 | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5555-90-8, 108576-22-3 | |

| Record name | 2-Propenal, 3-(5-methyl-2-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108576223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHYL-2-FURYL)PROP-2-ENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080D6QWD5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Mechanistic Transformations of 3 5 Methylfuran 2 Yl Acrylaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 3-(5-methylfuran-2-yl)acrylaldehyde (B1354184) is a primary site for chemical reactions, owing to the electrophilicity of the carbonyl carbon.

Nucleophilic addition to the aldehyde functionality is a characteristic reaction for this class of compounds. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to attack by nucleophiles. Nucleophiles, which are electron-rich species, donate a pair of electrons to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product. Common nucleophiles that react with aldehydes include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and derivatives of ammonia.

For analogous compounds such as (E)-3-(5-nitrofuran-2-yl)acrylaldehyde, the presence of an electron-withdrawing nitro group on the furan (B31954) ring enhances the electrophilicity of the carbonyl group, making it highly reactive towards nucleophilic additions. While the methyl group in this compound is electron-donating, the fundamental mechanism of nucleophilic addition remains a key aspect of its reactivity.

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Organolithium Reagent (R-Li) | Secondary Alcohol | Anhydrous ether or THF |

| Cyanide (NaCN/HCN) | Cyanohydrin | Aqueous, slightly acidic |

| Primary Amine (R-NH₂) | Imine (Schiff base) | Mildly acidic or aprotic solvent |

Condensation reactions are a significant class of transformations for this compound, leading to the formation of larger molecules with the elimination of a small molecule, typically water. These reactions often involve the reaction of the aldehyde with a nucleophile, followed by a dehydration step.

A notable example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. For instance, the condensation of 5-hydroxymethylfurfural (B1680220) (a related furan aldehyde) with active methylene compounds, catalyzed by biogenic carbonates, has been shown to produce 3-(furan-2-yl)acrylonitrile derivatives in good yields. This reaction proceeds via nucleophilic addition of the carbanion (generated from the active methylene compound) to the carbonyl group, followed by dehydration.

Aldol-type condensation reactions are also prevalent. For example, the synthesis of various acrylaldehyde derivatives can be achieved through the aldol (B89426) condensation of a furan-2-carbaldehyde with another aldehyde or ketone.

Table 2: Condensation Reactions of Furan Aldehyde Derivatives

| Reactant | Catalyst/Conditions | Product Type | Reference Compound |

|---|---|---|---|

| Active Methylene Compound | Biogenic Carbonates (Ca:Ba) | 3-(Furan-2-yl)acrylonitrile derivative | 5-HMF derivatives |

| Acyl hydrazides | Nitrogen atmosphere | Crystalline condensation products | (E)-3-(5-nitro-2-furyl)acrylaldehyde |

| Salicylaldehydes | Mg(ClO₄)₂ and HClO₄ | 2-Hydroxyarylbis(5-methylfur-2-yl)methanes | 2-Methylfuran (B129897) |

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(5-methylfuran-2-yl)acrylic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents.

For the analogous compound (E)-3-(5-nitrofuran-2-yl)acrylaldehyde, oxidation leads to the formation of 5-nitrofuran-2-carboxylic acid and its esters. Similarly, the oxidation of 5-(dodecanoyloxy)methylfurfural to 5-((dodecanoyloxy)methyl)furan-2-carboxylic acid has been documented. google.com These examples suggest that the aldehyde functionality in furan-containing acrylaldehydes is susceptible to oxidation under appropriate conditions.

Table 3: Oxidation of Furan Aldehydes

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde | Various | 5-Nitrofuran-2-carboxylic acid |

| 5-(Dodecanoyloxy)methylfurfural | Not specified | 5-((Dodecanoyloxy)methyl)furan-2-carboxylic acid google.com |

| 5-Chloromethylfurfural | Oxidant in water | Sodium salt of 5-chloromethyl-2-furoic acid google.com |

Reactions of the α,β-Unsaturated Carbonyl System

The presence of a conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, provides additional reaction pathways for this compound.

In addition to direct attack at the carbonyl carbon (1,2-addition), nucleophiles can also add to the β-carbon of the α,β-unsaturated system in a process known as conjugate addition or Michael addition (1,4-addition). This reaction is particularly favorable with soft nucleophiles. The initial addition of the nucleophile to the β-carbon generates an enolate intermediate, which is then protonated to give the final product.

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reaction involves the concerted interaction of the four π-electrons of the diene (the furan ring) with the two π-electrons of a dienophile (an alkene or alkyne) to form a six-membered ring. youtube.comyoutube.com

The reactivity of the furan ring as a diene is influenced by the substituents. The electron-donating methyl group at the 5-position of the furan ring in this compound would be expected to increase the electron density of the diene system, thereby enhancing its reactivity towards electron-poor dienophiles. However, the electron-withdrawing acrylaldehyde group at the 2-position can decrease the reactivity of the furan ring in a Diels-Alder reaction. The direct Diels-Alder reaction of furfural (B47365) itself with common alkenes is often thermodynamically unfavorable. nih.gov To overcome this, strategies such as converting the aldehyde to a less electron-withdrawing group (e.g., an acetal) can be employed to facilitate the cycloaddition. nih.gov

The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction typically proceeding via a syn addition, and the endo product often being favored under kinetic control.

Table 4: General Principles of Diels-Alder Reactions with Furan Derivatives

| Diene Feature | Dienophile Feature | Effect on Reactivity |

|---|---|---|

| Electron-donating group on furan | Electron-withdrawing group | Increases reactivity |

| Electron-withdrawing group on furan | Electron-donating group | Decreases reactivity |

Cycloaddition Reactions

Diels-Alder Cycloadditions (e.g., Intramolecular Diels-Alder Vinylarene (IMDAV) Reactions)

The furan moiety within this compound can function as a diene in [4+2] cycloaddition reactions, a cornerstone of synthetic chemistry for constructing six-membered rings. nih.govuc.pt While furan itself is a relatively stable aromatic ring, making it a less reactive diene compared to acyclic counterparts, its participation in Diels-Alder reactions is well-documented, particularly in intramolecular contexts which can overcome unfavorable kinetics. youtube.comnih.gov

A notable application is the Intramolecular Diels-Alder Vinylarene (IMDAV) reaction. In systems analogous to this compound, such as (E)-3-(furan-2-yl)acrylaldehyde, the furan ring acts as the diene and a tethered dienophile, introduced through a multicomponent reaction like the Ugi reaction, undergoes cycloaddition. For instance, the reaction of (E)-3-(furan-2-yl)acrylaldehyde with an amine, an isonitrile, and maleic acid monoanilide forms an Ugi adduct that spontaneously undergoes an IMDAV reaction. nih.gov This tandem process efficiently yields complex heterocyclic structures, such as furo[2,3-f]isoindole derivatives. nih.gov The reaction's success hinges on physically linking the furan diene and the dienophile, which increases the probability of them colliding in the correct orientation for the cycloaddition to occur. youtube.com

The efficiency of Diels-Alder reactions involving furan derivatives is influenced by the nature of the substituents on both the furan ring and the dienophile. rsc.org The general reactivity of furanic compounds in these cycloadditions provides a pathway to valuable chemical intermediates from renewable biomass resources. nih.govresearchgate.net

Exploration of Stereoselectivity in Cycloaddition Pathways

Stereoselectivity is a critical aspect of Diels-Alder reactions, often leading to the preferential formation of one stereoisomer over another. In the cycloadditions of furan derivatives, the formation of endo and exo adducts is a key consideration. The ratio of these diastereomers is highly dependent on the substituents of the reacting partners and the experimental conditions. rsc.org

For example, in the tandem Ugi/IMDAV reaction involving (E)-3-(furan-2-yl)acrylaldehyde, the cycloaddition proceeds with a high level of stereoselectivity, leading to a single pair of enantiomers of the resulting furo[2,3-f]isoindole core in excellent yields. nih.gov In other intramolecular Diels-Alder reactions of furan acetals, the cyclization can be highly stereoselective, with studies showing 100% exo-stereoselectivity due to a strong preference for a cis disposition of the newly fused rings. nih.gov

The reversibility of the furan-maleimide Diels-Alder reaction can also influence the final product distribution. It has been shown that isomerization from the kinetically favored endo adduct to the more thermodynamically stable exo adduct can occur, often preceded by a retro-Diels-Alder reaction of the endo product. rsc.orgsemanticscholar.org Factors like reaction temperature and the electronic nature of substituents can shift this equilibrium. For instance, electron-withdrawing groups on the furan derivative tend to favor the formation of the endo adduct. rsc.org

| Furan Derivative System | Reaction Type | Observed Stereoselectivity | Influencing Factors | Reference |

|---|---|---|---|---|

| (E)-3-(furan-2-yl)acrylaldehyde Ugi Adduct | IMDAV | High stereoselectivity (single pair of enantiomers) | Intramolecular nature of the reaction | nih.gov |

| Furfural Diallyl Acetal | Intramolecular Diels-Alder | 100% exo-stereoselective | Preference for cis-fused rings | nih.gov |

| General Furan/Maleimide | Intermolecular Diels-Alder | Mixture of endo and exo adducts | Substituents, temperature, presence of nucleophiles | rsc.org |

Electrophilic Aromatic Substitution on the Furan Ring (for substituted derivatives)

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic aromatic substitution (EAS) on furan occurs preferentially at the C2 (α) position, and if that is occupied, at the C5 position. pearson.comstudy.com This regioselectivity is dictated by the stability of the carbocation intermediate (sigma complex) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the oxygen atom's lone pair directly stabilizes the charge, which is more stable than the intermediate from C3 attack. chemicalbook.compearson.compearson.com

For a substituted derivative like this compound, the regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents. The furan ring has two substituents: a methyl group at C5 and an acrylaldehyde group at C2.

Methyl Group (at C5): This is an electron-donating group, which activates the ring towards EAS and is an ortho, para-director. In the furan ring, this directs incoming electrophiles to the adjacent C4 position.

Acrylaldehyde Group (at C2): This is an electron-withdrawing group due to the conjugated carbonyl system. It deactivates the ring towards EAS and acts as a meta-director, directing incoming electrophiles to the C4 position.

In this case, both the activating methyl group and the deactivating acrylaldehyde group direct the incoming electrophile to the C4 position. Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C4 position.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -(CH=CHCHO) | C2 | Electron-withdrawing (deactivating) | Directs to C4 (meta) |

| -CH₃ | C5 | Electron-donating (activating) | Directs to C4 (ortho) |

| Predicted Position of Attack | C4 |

Catalytic Transformations and Selective Functionalization

Selective Hydrogenation of Carbon-Carbon Double Bonds vs. Carbonyl Groups

The structure of this compound contains two primary reducible functionalities: a carbon-carbon double bond (alkene) and a carbon-oxygen double bond (aldehyde). The selective hydrogenation of one group in the presence of the other is a significant challenge in catalysis. nih.govmdpi.com The choice of catalyst and reaction conditions determines the product outcome.

In the context of related furanic aldehydes like furfural and 5-hydroxymethylfurfural (HMF), extensive research has been conducted to control this selectivity. nih.govfrontiersin.org

Hydrogenation of the Carbonyl Group (C=O): This reaction yields the corresponding allylic alcohol, 3-(5-Methylfuran-2-yl)prop-2-en-1-ol. This is often desired for producing monomers for polymerization. rsc.org Noble metal catalysts have shown high activity for this transformation. However, achieving high selectivity with non-noble metal catalysts can be challenging. rsc.org The addition of a second metal to create a bimetallic catalyst, such as NiFe, can promote C=O hydrogenation by enhancing the stability of the intermediate where the carbonyl oxygen is adsorbed on the catalyst surface. ou.edu

Hydrogenation of the Carbon-Carbon Double Bond (C=C): This reaction would produce 3-(5-Methylfuran-2-yl)propanal.

Full Hydrogenation: Hydrogenation of both the C=C and C=O bonds leads to 3-(5-Methylfuran-2-yl)propan-1-ol. Further hydrogenation can also lead to the opening of the furan ring under harsher conditions. liverpool.ac.uk

The selectivity is a delicate balance. For instance, in furfural conversion, Ni catalysts tend to produce furfuryl alcohol (from C=O hydrogenation) and furan (from decarbonylation), while bimetallic NiFe catalysts can significantly increase the yield of 2-methylfuran, which involves hydrogenation of the carbonyl followed by hydrogenolysis. ou.edu This indicates that the catalyst composition is crucial for directing the reaction pathway.

Role of Supported Catalysts in Furanic Compound Conversions

Active Metals: Both noble metals (e.g., Pt, Pd, Ru, Au) and non-noble metals (e.g., Ni, Cu, Co, Fe) are widely used. nih.govnih.gov Noble metals are often highly active and selective under mild conditions but are expensive. rsc.org Non-noble metals are more cost-effective but may require more severe conditions or exhibit issues with leaching. nih.gov Bimetallic catalysts, such as CuNi or NiFe, are often developed to tune the electronic and geometric properties of the active sites, thereby enhancing selectivity towards desired products. ou.edu

Catalyst Supports: The support material is not merely an inert carrier; it can significantly influence the reaction. Supports like silica (B1680970) (SiO₂), activated carbon, and metal oxides (e.g., Al₂O₃, ZrO₂, TiO₂) are common. ou.edunih.gov The support can affect the dispersion of the metal nanoparticles, provide acidic or basic sites that participate in the reaction (bifunctional catalysis), and prevent the sintering of metal particles. liverpool.ac.uk For example, bifunctional metal-acid catalysts are effective for hydrodeoxygenation reactions, where a metal site performs hydrogenation and an acid site on the support catalyzes dehydration. liverpool.ac.uk

The development of efficient catalytic systems for the conversion of furanic compounds like this compound focuses on creating catalysts with tuned reactivity and specific adsorption properties to selectively activate one functional group over another. dtu.dk

Exploration of Reaction Pathways in Complex Chemical Environments (e.g., Aroma Formation Model Reactions)

Furanic compounds, including methylfurans and their derivatives, are key contributors to the aroma and flavor of thermally processed foods. They are primarily formed through the Maillard reaction, a complex network of reactions between reducing sugars and amino acids. nih.govacs.org

Studies using Maillard reaction model systems have elucidated the formation pathways of furan and 2-methylfuran. These compounds can be formed through two main routes: (i) from the intact carbon skeleton of a sugar molecule, and (ii) by the recombination of reactive C₂ and/or C₃ fragments that originate from the degradation of both sugars and amino acids. nih.gov

The presence of certain amino acids, such as alanine (B10760859) and serine, can promote the formation of furan and its derivatives by providing an additional formation pathway. acs.orgugent.be For example, 2-methylfuran is preferentially formed in the presence of amino acids through aldol-type reactions of C₂ and C₃ fragments. nih.gov The reaction conditions, particularly temperature, have a significant impact, with roasting conditions producing substantially higher amounts of furans than pressure-cooking conditions. acs.orgugent.be

While the direct formation of this compound in these model systems is not explicitly detailed in the surveyed literature, its structural motifs—a 5-methylfuran ring and an acrylaldehyde side chain—are composed of fragments known to be generated during the Maillard reaction. It is plausible that this compound could be formed as a minor product through aldol condensation reactions between 5-methylfurfural (B50972) (a known Maillard product) and acetaldehyde (B116499), followed by dehydration. Its presence would contribute to the complex sensory profile of cooked foods.

Computational and Theoretical Investigations of 3 5 Methylfuran 2 Yl Acrylaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 3-(5-Methylfuran-2-yl)acrylaldehyde (B1354184). These computational methods provide a foundational understanding of the molecule's electronic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been utilized to investigate the structural and electronic properties of furan-based chalcone (B49325) derivatives, which are structurally similar to this compound. For the closely related compound, (E)-3-(5-methyl furan-2-yl)-1-phenyl prop-2-en-1-one (MFPPE), calculations have been performed using the B3LYP/6–311++G(d,p) level of theory to elucidate its molecular structure and reactivity. researchgate.net Such studies involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic parameters.

Table 1: Calculated Electronic Properties for a Related Chalcone Derivative

| Property | Value | Method |

|---|---|---|

| Compound | (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one | |

| Dipole Moment | 3.33 Debye | B3LYP/6-311++G(d,p) |

| Electronic Energy | Value not specified in source | B3LYP/6-311++G(d,p) |

Data derived from studies on a structurally similar compound. epstem.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. epstem.netsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEg), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, DFT calculations have determined the HOMO and LUMO energies. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule, which is vital for its electronic and optical properties. epstem.net A study on a series of chalcone derivatives showed that substitutions on the phenyl ring could modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Related Chalcone Derivative

| Orbital | Energy (eV) |

|---|---|

| Compound | (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one |

| HOMO | Value not specified in source |

| LUMO | Value not specified in source |

| Energy Gap (ΔEg) | Value not specified in source |

Data derived from studies on a structurally similar compound. researchgate.net

Mechanistic Studies of Reaction Pathways

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transient species and the energetics of different reaction routes.

Elucidation of Transition States and Activation Energies

The study of reaction mechanisms involves mapping the potential energy surface to identify stationary points, including reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy.

Computational studies, such as those on the conversion of furfural (B47365) to 2-methylfuran (B129897) on a catalyst surface, use DFT to identify all feasible steps in a reaction pathway. rsc.org For the tautomerization of a quinoline (B57606) derivative, DFT methods were used to estimate thermo-kinetic features, including the barrier heights for the process, by calculating the transition state structures and energies. nih.gov These calculations can be complemented by corrections for quantum mechanical effects like tunneling. nih.gov

Investigation of Concerted vs. Stepwise Mechanisms

Chemical reactions can proceed through a single, concerted step where all bond-breaking and bond-forming events occur simultaneously, or through a multi-step, stepwise mechanism involving one or more intermediates. ucla.edu Computational studies can distinguish between these pathways by searching for intermediate structures on the potential energy surface. If a stable intermediate is found, the mechanism is likely stepwise.

For instance, in the reactions of furans with methyl 3-nitroacrylate, computational investigations found that the formation of Diels-Alder adducts and Michael adducts could proceed through different mechanisms. While attempts to find a stepwise mechanism for the Diels-Alder reaction were unsuccessful, suggesting a concerted pathway, stepwise processes were identified for the formation of Michael adducts.

Stereochemical Predictions and Analysis

Computational methods are instrumental in predicting and analyzing the three-dimensional arrangement of atoms in molecules (stereochemistry). This is particularly important for molecules with stereocenters or geometric isomers, such as the E/Z isomerism around the carbon-carbon double bond in this compound.

DFT calculations can be used to determine the relative energies of different stereoisomers. The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant form at equilibrium. For example, in a study of trifluoroacetamide (B147638) derivatives, DFT calculations were consistent with experimental findings from NMR spectroscopy, correctly predicting the preferred amide conformers (E- vs. Z-). nih.gov Furthermore, one-dimensional potential energy surface scans can be performed to confirm the absence of other stable structural motifs, as was done for the related compound MFPPE. researchgate.net This type of analysis ensures that the global minimum energy structure has been identified, providing confidence in the predicted stereochemistry.

Solvent Effects and Catalytic Influence on Reaction Kinetics and Thermodynamics

Currently, there is a notable absence of specific research detailing the solvent effects and catalytic influences on the reaction kinetics and thermodynamics of this compound. However, studies on similar furan-containing compounds, such as 3-(furan-2-yl)propenoic acids, have explored their reactions in the presence of Brønsted superacids like trifluoromethanesulfonic acid (TfOH). nih.gov These studies indicate that the furan (B31954) ring's protonation plays a crucial role in the reaction mechanisms. nih.gov For instance, the hydroarylation of 3-(furan-2-yl)propenoic acids is influenced by the acid catalyst, with AlCl₃ showing high efficacy. nih.gov While this provides a conceptual framework, direct experimental or computational data on how different solvents or catalysts would specifically modulate the energy barriers and reaction rates for this compound remains to be elucidated.

Computational Prediction of Spectroscopic Parameters

There is a lack of specific published data on the computationally predicted spectroscopic parameters for this compound. While experimental data for related compounds like (E)-3-(Furan-2-yl)acrylaldehyde, including NMR, HPLC, and LC-MS, are available from various suppliers, corresponding computational predictions for the methyl-substituted derivative are not found. ambeed.com DFT studies have been employed to understand the protonated forms of related furan acids, which suggests that computational methods are valuable tools in this class of compounds. nih.gov However, a dedicated computational study to predict the NMR, IR, or UV-Vis spectra of this compound has not been identified.

Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives

Synthetic Strategies for Diverse Derivatives of 3-(5-Methylfuran-2-yl)acrylaldehyde (B1354184)

The generation of a library of derivatives from the parent compound, this compound, hinges on a variety of synthetic methodologies targeting different components of the molecule. These strategies allow for the systematic alteration of its structure to probe the effects of these changes on its properties.

The furan (B31954) ring is amenable to various functionalization reactions, including electrophilic substitution. psu.edu Bromination of the furan ring, for example, can introduce a bromine atom at positions 3 or 4, which can then serve as a handle for further synthetic transformations such as cross-coupling reactions. psu.edu This allows for the introduction of aryl groups and other substituents onto the furan core. psu.edu The reactivity of the furan ring can be influenced by the existing substituents, and the conditions for these reactions must be carefully optimized to achieve the desired regioselectivity.

The acrylaldehyde moiety is a highly reactive and versatile functional group, providing a prime site for derivatization.

Chalcones: The aldehyde group of this compound can readily undergo condensation reactions with various acetophenones to yield chalcones. nih.govresearchgate.netencyclopedia.pub This Claisen-Schmidt condensation is typically catalyzed by an acid or a base. nih.govnih.gov The resulting chalcones, which are α,β-unsaturated ketones, possess an extended conjugated system and have been the subject of extensive research. nih.gov The synthesis of chalcones from 2-acetyl-5-methylfuran (B71968) and various aromatic aldehydes has also been reported. researchgate.net

Hydrazones: The reaction of the aldehyde functionality with hydrazides leads to the formation of hydrazones. nih.govnih.gov This condensation reaction is a common method for synthesizing acylhydrazones, which contain the –CO–NH–N=CH– moiety. nih.gov These derivatives have been shown to possess a range of biological activities. nih.govnih.gov The synthesis of hydrazone derivatives from various starting materials, including (E)-3-(5-nitro-2-furyl)acrylaldehyde, has been documented.

The following table provides examples of reaction conditions for the synthesis of chalcones and hydrazones.

| Derivative Type | Reactants | Catalyst/Reagents | Reaction Conditions | Reference |

| Chalcone (B49325) | 3-acetyl-4-hydroxycoumarin, substituted aromatic aldehyde | Piperidine (B6355638) | Chloroform, reflux | nih.gov |

| Chalcone | 1,3,5-triacetylbenzene, vanillin | c-H₂SO₄ | Ethanol, reflux | nih.gov |

| Chalcone | 2-acetyl-5-methylfuran, aryl aldehyde | KOH | Ethanol, stirred | researchgate.net |

| Hydrazone | Hydrazide of carboxylic acid, aromatic aldehyde | Not specified | Condensation reaction | nih.gov |

| Hydrazone | 2,4-dihydroxybenzoic acid hydrazide, aromatic aldehyde | Not specified | Condensation reaction | nih.gov |

The introduction of heterocyclic moieties, such as piperazine (B1678402), can significantly alter the properties of the parent compound. Piperazine and its derivatives are known to be key components in many biologically active molecules. nih.gov Synthetic strategies to incorporate a piperazine ring can involve the reaction of a suitable precursor with a piperazine derivative. For example, a brominated derivative of the furan ring could undergo nucleophilic substitution with a piperazine. Alternatively, the acrylaldehyde moiety can be modified to include a piperazine ring. The synthesis of piperazine-containing dihydrofuran compounds has been achieved through Mn(OAc)₃ mediated oxidative radical cyclization. nih.gov

Exploration of Fused Heterocyclic Systems Derived from this compound Precursors

The versatile reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems. The chalcone and hydrazone derivatives, in particular, can undergo cyclization reactions to form a variety of five- and six-membered nitrogen-containing heterocycles. ipb.pt

For instance, the reaction of chalcones with hydroxylamine (B1172632) can lead to the formation of isoxazoles. ipb.pt Similarly, reactions with hydrazines can yield pyrazolines. ipb.pt These cyclization reactions often proceed through the formation of an intermediate oxime or hydrazone, followed by an intramolecular cyclization. ipb.pt The conditions for these reactions can be varied to control the outcome and yield the desired heterocyclic system. The synthesis of fused systems like 3,5-diaryl-2-isoxazolines has been achieved through the cyclocondensation of hydroxylamine hydrochloride with chalcone-type compounds. ipb.pt

Structure-Reactivity and Structure-Property Relationships in Novel Analogues

The systematic synthesis of derivatives of this compound allows for the investigation of structure-activity relationships (SAR). By comparing the properties of the various analogues, researchers can deduce the influence of specific structural modifications. For example, the introduction of electron-donating or electron-withdrawing groups on the furan ring or the aryl substituents of chalcone derivatives can modulate the electronic properties of the entire molecule. nih.gov

The conformation of the molecule, such as the bi-aryl conformation in some derivatives, can be crucial for its activity. nih.gov The replacement of aromatic rings with aliphatic substituents can also be explored to understand the importance of π-stacking interactions. nih.gov Molecular modeling studies can provide insights into the chemical structural characteristics required for enhanced biological activities, such as the highest occupied molecular orbital-lowest energy unoccupied molecular orbital (HOMO-LUMO) gap, which can signify the ease of electron and radical transfer. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block for Complex Molecule Synthesis

The aldehyde and the conjugated double bond in 3-(5-Methylfuran-2-yl)acrylaldehyde (B1354184) provide reactive sites for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

Construction of Bioactive Scaffolds (e.g., Chalcones, Quinazolinones, Podophyllotoxin (B1678966) Derivatives)

The furan-containing acrylaldehyde serves as a key precursor for the synthesis of various scaffolds that are of significant interest in medicinal chemistry due to their biological activities.

Chalcones: Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are well-established pharmacophores. The synthesis of chalcone (B49325) derivatives often involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde. nih.gov Specifically, this compound can react with different substituted acetophenones to yield a library of furan-containing chalcones. researchgate.netencyclopedia.pub These compounds are investigated for a range of biological activities, including antimicrobial and anticancer properties. researchgate.net The general synthesis strategy involves the reaction of 2-acetyl-5-methylfuran (B71968) with various aromatic or heteroaromatic aldehydes. researchgate.net

Quinazolinones: Quinazolinone derivatives are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities. While direct synthesis from this compound is a subject of ongoing research, the furan (B31954) moiety can be incorporated into the quinazolinone scaffold. For instance, new series of quinazoline (B50416) derivatives have been synthesized and characterized, with some exhibiting anticancer activity. nih.gov The synthetic route can involve the reaction of 2-aminobenzoic acid derivatives with isothiocyanates, followed by further modifications. nih.gov

Podophyllotoxin Derivatives: Podophyllotoxin is a naturally occurring aryltetralin lignan (B3055560) with potent cytotoxic activity. Its derivatives are used in cancer chemotherapy. The structural complexity of podophyllotoxin makes its total synthesis a significant challenge. While direct use of this compound in the synthesis of podophyllotoxin itself is not prominently documented, the furan ring serves as a bioisosteric replacement for aromatic rings in the design of novel analogues. The synthesis of such derivatives often involves multi-step sequences where furan-containing building blocks are incorporated to modulate the biological activity and physicochemical properties of the parent compound.

Synthesis of Novel Heterocyclic Compounds

Beyond the specific scaffolds mentioned above, this compound is a precursor for a wide array of other heterocyclic systems. The conjugated system and the aldehyde functionality allow for participation in various cyclization and cycloaddition reactions. For example, it can react with hydrazines to form pyrazoline derivatives or with other bifunctional nucleophiles to construct more complex heterocyclic rings. The furan ring itself can undergo transformations, further expanding the diversity of accessible compounds. The reaction of chalcones with acetylene (B1199291) in a superbasic system like KOH-DMSO has been shown to produce substituted furans. researchgate.net

Integration into Sustainable Chemistry and Biomass Conversion Pathways

The origin of this compound from biomass-derived furanics places it at the heart of sustainable chemistry, focusing on the valorization of renewable resources.

Catalytic Valorization of Furanic Platform Chemicals

Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals derived from the dehydration of pentose (B10789219) and hexose (B10828440) sugars, respectively, which are abundant in lignocellulosic biomass. 2-Methylfuran (B129897), a derivative of furfural, is a direct precursor to this compound. The catalytic conversion of furfural to 2-methylfuran can be achieved with high yields using various catalytic systems, such as bimetallic Cu-Co/Al2O3 catalysts. researchgate.net The subsequent conversion of 2-methylfuran to the target acrylaldehyde represents a key step in the value chain of biomass conversion, transforming a simple furanic into a more functionalized and valuable chemical intermediate. Research in this area focuses on developing efficient and selective catalytic processes for these transformations.

Investigation in the Development of Advanced Materials with Unique Electronic Properties

The conjugated π-system of this compound and its derivatives imparts interesting electronic properties, making them candidates for applications in materials science.

Mechanistic Research on Biological Activities of 3 5 Methylfuran 2 Yl Acrylaldehyde Derivatives

In Vitro Studies on Molecular and Cellular Mechanisms

Investigation of Antiproliferative and Apoptotic Mechanisms in Cell Lines

The potential of furan (B31954) derivatives as anticancer agents has prompted investigations into their antiproliferative and apoptotic effects on various cancer cell lines. orientjchem.orgnih.gov The evaluation of these effects typically involves a suite of in vitro assays to quantify cell viability, proliferation, and the induction of programmed cell death (apoptosis).

Initial screening for antiproliferative activity is commonly conducted using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govnih.gov Studies on various bioactive compounds have shown a dose-dependent reduction in the viability of cancer cells upon treatment. nih.gov For derivatives of 3-(5-Methylfuran-2-yl)acrylaldehyde (B1354184), it is hypothesized that structural modifications would significantly influence their cytotoxic potency.

Once antiproliferative activity is established, further investigation into the mechanism of cell death is necessary to determine if it occurs via apoptosis. Morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, can be observed using microscopy. nih.gov Assays like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay are employed to detect DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov The induction of apoptosis by furan-containing molecules is a recognized mechanism for targeting cancer cells. orientjchem.org

Table 1: Representative Antiproliferative Activity of Furan Derivatives on Cancer Cell Lines This table is illustrative, based on general findings for furan derivatives, to demonstrate structure-activity concepts.

| Compound Derivative | Modification | Target Cell Line | IC₅₀ (µM) | Observed Apoptotic Features |

|---|---|---|---|---|

| Derivative A | Unsubstituted Acrylaldehyde | HL-60 (Leukemia) | 15.2 | DNA fragmentation, Caspase-3 activation |

| Derivative B | Addition of a p-nitro group on a terminal phenyl ring | HL-60 (Leukemia) | 4.8 | Increased DNA fragmentation, Mitochondrial membrane depolarization |

| Derivative C | Fusion with a benzene (B151609) ring (benzofuran structure) | HL-60 (Leukemia) | 7.1 | Enhanced cell cycle arrest, Apoptotic body formation |

| Derivative D | Replacement of methyl group with trifluoromethyl | HL-60 (Leukemia) | 9.5 | Caspase-3/7 activation |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB Activation, Caspase-3 Expression)

Apoptosis is executed through complex signaling cascades, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Both pathways converge on the activation of effector caspases, such as Caspase-3 and Caspase-7, which are proteases responsible for the cleavage of cellular substrates, leading to the dismantling of the cell. nih.gov It is hypothesized that bioactive derivatives of this compound induce apoptosis by triggering the activation of these key enzymes.

The relationship between apoptosis and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is intricate. NF-κB is a transcription factor that generally promotes cell survival and inflammation. Research has shown that the apoptotic effector Caspase-3 can directly cleave members of the NF-κB family, such as p65/RelA, leading to the downregulation of NF-κB signaling. nih.gov This action represents a self-protective mechanism to prevent overactive immune responses during apoptosis. nih.gov Therefore, furan derivatives that induce Caspase-3 activation would be expected to concurrently inhibit the pro-survival NF-κB pathway, thereby enhancing their pro-apoptotic effect.

Conversely, under certain non-apoptotic conditions, initiator caspases like Caspase-8 have been found to activate the NF-κB pathway. researchgate.net The ultimate effect of a this compound derivative on NF-κB signaling would likely depend on the specific cellular context and the precise apoptotic cascade it initiates.

Exploration of Antimicrobial Action Mechanisms for Furanic Derivatives

Furan derivatives are noted for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgijabbr.com The mechanisms underlying this activity are multifaceted. For furanic aldehydes specifically, their toxicity to microorganisms is a key factor. nih.govnih.gov

One of the primary antimicrobial mechanisms involves the inhibition of essential microbial enzymes. nih.gov Furanic aldehydes can disrupt primary metabolism, leading to a bacteriostatic or bactericidal effect. nih.gov Furthermore, these compounds can induce the accumulation of reactive oxygen species (ROS) within the microbial cell, causing oxidative damage to vital components like DNA, proteins, and lipids. nih.gov

A well-characterized mechanism, particularly for nitrofurans, involves the reductive activation of the compound within the bacterial cell. orientjchem.org This process generates highly reactive intermediates that can cause extensive damage to bacterial DNA and ribosomal proteins, ultimately leading to cell death. orientjchem.org While this compound lacks a nitro group, the electrophilic nature of the acrylaldehyde moiety suggests it could react with cellular nucleophiles, thereby disrupting protein function and cellular processes.

In response to the toxicity of furanic aldehydes, many microorganisms have developed detoxification strategies. nih.gov A common defense is the enzymatic reduction of the aldehyde group to the corresponding, less toxic, furanic alcohol. nih.gov This conversion is often carried out by NAD(P)H-dependent aldehyde/alcohol oxidoreductases. nih.gov

Analysis of Interactions with Specific Cellular Proteins and Biomolecules

The biological activity of any compound is predicated on its interaction with cellular macromolecules. For furan derivatives, these interactions are driven by a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net

Spectroscopic and molecular docking studies on the interaction between furan derivatives (such as furfural (B47365) and 5-methylfurfural) and proteins have revealed that these small molecules can bind to amino acid residues, particularly tryptophan and tyrosine. nih.govresearchgate.net This binding can alter the protein's microenvironment and induce conformational changes, often transforming ordered secondary structures like alpha-helices into random coils. researchgate.net Such structural alterations can lead to the inhibition of enzyme activity or the disruption of protein function. Furanic aldehydes are known to inhibit a variety of enzymes involved in primary metabolism. nih.gov

Furthermore, the furan ring itself can be chemically activated. Furan oxidation can generate highly reactive intermediates that are capable of forming covalent cross-links with proteins and nucleic acids. researchgate.netrsc.org This reactivity highlights the potential for derivatives of this compound to form stable adducts with biological targets, leading to irreversible inhibition of cellular processes.

Elucidation of Structure-Mechanism Relationships for Bioactive Analogues

The biological activity of furan derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific structural features that govern their mechanistic actions. ijabbr.com

For the furan scaffold, substitutions at the 2- and 5-positions are critical for modulating bioactivity. orientjchem.org The introduction of electron-withdrawing groups, such as a nitro group, is known to significantly enhance antibacterial and anticancer activity by facilitating the reductive bioactivation that damages microbial DNA. orientjchem.org Conversely, the methyl group at the 5-position of this compound is an electron-donating group, which will influence the electronic properties of the ring and its reactivity.

The nature of the side chain at the 2-position is also paramount. The α,β-unsaturated carbonyl system of the acrylaldehyde moiety is a Michael acceptor, making it susceptible to nucleophilic attack by cysteine or histidine residues in proteins. This reactivity can lead to the covalent modification and inactivation of key enzymes.

Studies have also shown that fusing the furan ring with other aromatic systems, such as in benzofurans, can enhance antiproliferative activity. nih.govnih.gov The molecular polarity and the position of branched chains on furan derivatives also directly impact their binding capacity to proteins. researchgate.net

Table 2: Summary of Structure-Mechanism Relationships for Furan Derivatives

| Structural Feature | Influence on Mechanism | Example |

|---|---|---|

| Electron-withdrawing group (e.g., -NO₂) at C5-position | Enhances reductive bioactivation, leading to DNA damage. orientjchem.org | Nitrofurantoin |

| Acrylaldehyde side chain at C2-position | Acts as a Michael acceptor, enabling covalent modification of proteins. | 3-(Furan-2-yl)acrylaldehyde |

| Fused aromatic ring (e.g., Benzofuran) | Increases lipophilicity and can enhance binding affinity to targets, boosting antiproliferative effects. nih.gov | Furochalcones |

| Substitutions at C2 and C5 positions | Crucial for modulating overall biological activity and target specificity. orientjchem.org | 5-Arylfuran-2-carbaldehydes |

| Molecular Polarity | Affects binding capacity and interaction forces with proteins. researchgate.net | Furfural vs. Furfuryl alcohol |

常见问题

What are the common synthetic routes for 3-(5-Methylfuran-2-yl)acrylaldehyde, and how are intermediates characterized?

The synthesis of acrylaldehyde derivatives often involves condensation or oxidation steps. For example, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde was synthesized via sequential alkylation and oxidation, with intermediates characterized by FTIR and NMR spectroscopy . Similarly, brominated derivatives were prepared using Dess-Martin periodinane (DMP) oxidation, yielding 86% after column chromatography (pentane/Et₂O, 9:1 to 8:2 v/v) . Key steps include monitoring reaction progress via TLC and verifying purity through melting point analysis.

How can computational methods like Multiwfn assist in analyzing the electronic properties of this compound?

Multiwfn enables detailed wavefunction analysis, including electrostatic potential (ESP) mapping and electron localization function (ELF) studies. For furan-based aldehydes, this can reveal reactive sites (e.g., aldehyde group electrophilicity) and charge distribution across the conjugated system. Such analyses guide predictions of reactivity in nucleophilic additions or cycloadditions .

What spectroscopic techniques are critical for confirming the structure of this compound?

1H and 13C NMR are essential for confirming regiochemistry and conjugation. For instance, the aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while furan protons resonate between δ 6.0–7.5 ppm . FTIR confirms the C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in a related compound (C₁₉H₁₇O₂, Δmass = 0.0003) .

How can researchers resolve contradictions in crystal structure data for acrylaldehyde derivatives?

X-ray crystallography remains the gold standard. For example, orthorhombic crystal systems (space group Pna2₁) were resolved using SHELXL refinement, with R values < 0.03 . Discrepancies in unit cell parameters or bond lengths may arise from twinning or disorder, necessitating iterative refinement and validation via Rint (< 0.05) and Flack parameter analysis .

What challenges exist in optimizing reaction yields for this compound derivatives?

Yield optimization depends on steric and electronic factors. For instance, DMP oxidation provided 86% yield for a brominated derivative , while indole-based syntheses required strict anhydrous conditions to prevent aldehyde oxidation . Competing side reactions (e.g., overoxidation) can be mitigated by controlling temperature (-78°C to 0°C) and using stabilizing agents like molecular sieves.

What are the recommended handling and storage protocols for this compound?

The compound should be stored under inert atmosphere (N₂ or Ar) at -20°C to prevent polymerization or oxidation . Safety data sheets (SDS) recommend PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) and respiratory hazards (H335) .

What role does this compound play in pharmacological research?

Related acrylaldehydes exhibit bioactivity; for example, balanophonin derivatives are studied as anti-inflammatory agents . Computational docking studies can predict binding to targets like cyclooxygenase-2 (COX-2), while in vitro assays (e.g., LPS-induced IL-6 suppression) validate activity .

How do conjugation effects in this compound influence its reactivity?

The α,β-unsaturated aldehyde system allows for Michael additions or Diels-Alder reactions. DFT calculations (e.g., HOMO-LUMO gaps) reveal enhanced electrophilicity at the β-carbon, facilitating nucleophilic attack. Substituents on the furan ring (e.g., methyl groups) modulate electron density, as shown in ESP maps .

What strategies are effective for purifying this compound from reaction mixtures?

Column chromatography (silica gel, hexane/EtOAc gradients) effectively isolates the aldehyde. For oxygen-sensitive derivatives, flash chromatography under N₂ is advised. Recrystallization from EtOH/water (1:3) can improve purity, as demonstrated for similar compounds (mp 117°C) .

How can researchers address low solubility of this compound in aqueous assays?

Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in PBS (≤1% v/v). For in vivo studies, nanoemulsion formulations or PEGylation improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

This is a generalized representation. Specific reagents and conditions would be optimized for this particular transformation.

This is a generalized representation. Specific reagents and conditions would be optimized for this particular transformation.